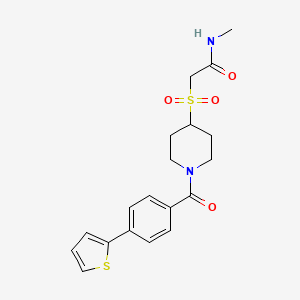

N-methyl-2-((1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-methyl-2-((1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural features, such as a piperidine ring and a sulfonyl acetamide moiety, which are often seen in pharmacologically active molecules.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the formation of a parent compound, followed by substitution reactions to introduce various functional groups. For instance, the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions, followed by substitution at the nitrogen atom with different electrophiles . Similarly, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide includes the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by several steps leading to the target compounds .

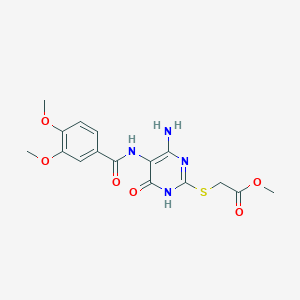

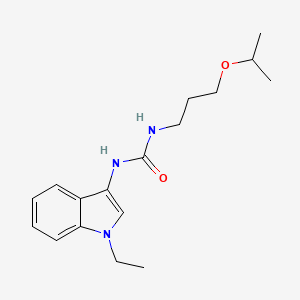

Molecular Structure Analysis

The molecular structure of compounds in this class typically includes a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a sulfonyl acetamide group. The piperidine ring can be substituted with various aryl or alkyl groups, which can significantly affect the biological activity of the compounds. The presence of a sulfonyl group is indicative of potential interactions with biological targets, such as enzymes or receptors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the use of electrophiles, bases, and polar aprotic solvents. The substitution reactions are key steps in the synthesis, allowing for the introduction of various substituents that define the final compound's properties. The use of sodium hydride (NaH) as a base and N,N-Dimethylformamide (DMF) as a solvent is common in these syntheses .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not provided, related compounds are typically characterized using IR, EIMS, and 1H-NMR spectral data. These techniques provide information about the functional groups present, molecular weight, and the structure of the compound. The biological evaluation of these compounds often includes their activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, as well as their antibacterial properties .

Applications De Recherche Scientifique

Antibacterial Activity

A study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. The synthesized compounds showed moderate inhibitory activity against both Gram-positive and Gram-negative bacterial strains, with one compound being notably active against several bacterial species including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Kashif Iqbal et al., 2017).

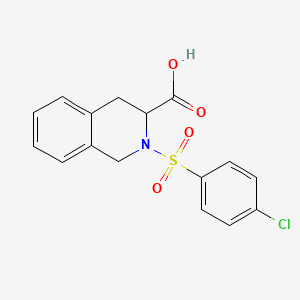

Enzyme Inhibition

Compounds incorporating elements similar to N-methyl-2-((1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide have been studied for their inhibitory activity against various enzymes. Sulfonamides bearing piperidine nucleus showed promising activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential for therapeutic applications in conditions like Alzheimer's disease (H. Khalid et al., 2012).

Anti-acetylcholinesterase Activity

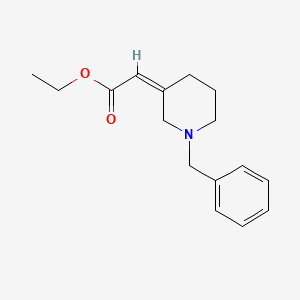

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized and evaluated for anti-acetylcholinesterase activity. Substitution of the benzamide with a bulky moiety significantly increased activity, with one compound showing remarkable potency as an inhibitor of acetylcholinesterase, suggesting potential as an antidementia agent (H. Sugimoto et al., 1990).

Carbonic Anhydrase Inhibition

Research on benzenesulfonamides incorporating various moieties such as aroylhydrazone and piperidinyl demonstrated significant inhibition of human carbonic anhydrase isozymes, with low nanomolar activity against specific isoforms. These findings suggest potential applications in treating diseases like glaucoma, epilepsy, and certain types of cancer (A. Alafeefy et al., 2015).

Antimalarial and COVID-19 Research

Compounds with a sulfonamide moiety have been explored for their antimalarial activity and potential utility against COVID-19. One study investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, revealing their inhibitory potential against malaria and suggesting possible efficacy against SARS-CoV-2 through computational calculations and molecular docking studies (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Mécanisme D'action

Target of Action

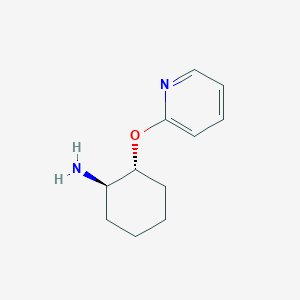

Thiophene derivatives, a key structural component of this compound, have been reported to possess a wide range of therapeutic properties . They interact with various biological targets such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer targets .

Mode of Action

It is known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiophene derivatives have been found to inhibit urease activity .

Biochemical Pathways

Given the wide range of therapeutic properties of thiophene derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .

Pharmacokinetics

Thiophene derivatives are generally known for their diverse applications in medicinal chemistry , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

Given the wide range of therapeutic properties of thiophene derivatives , it can be inferred that the compound could have various effects at the molecular and cellular levels, depending on the specific target and mode of action.

Propriétés

IUPAC Name |

N-methyl-2-[1-(4-thiophen-2-ylbenzoyl)piperidin-4-yl]sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S2/c1-20-18(22)13-27(24,25)16-8-10-21(11-9-16)19(23)15-6-4-14(5-7-15)17-3-2-12-26-17/h2-7,12,16H,8-11,13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZMGNZAVVITFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012754.png)

![N-bicyclo[2.2.1]hept-2-yl-N'-methylthiourea](/img/structure/B3012760.png)

![5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3012766.png)

![2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B3012771.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B3012775.png)